4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate
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Overview
Description
4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . It is classified as an amine compound and is known for its unique structure, which includes a thiophene ring substituted with tert-butyl, ethyl, and amino groups, as well as two carboxylate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.
Substitution Reactions: The tert-butyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Amination: The amino group is introduced via nucleophilic substitution using ammonia or an amine source.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often involving carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl 2-ethyl thiophene-2,4-dicarboxylate: Lacks the amino group, leading to different reactivity and applications.
2-Ethyl 5-aminothiophene-2,4-dicarboxylate: Lacks the tert-butyl group, affecting its steric properties and interactions.
4-Tert-butyl 5-aminothiophene-2,4-dicarboxylate: Lacks the ethyl group, influencing its solubility and reactivity.
Uniqueness
4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, along with an amino group and two carboxylate groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 5-aminothiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-5-16-11(15)8-6-7(9(13)18-8)10(14)17-12(2,3)4/h6H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMDZIZYBLCADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-50-2 |
Source
|
Record name | 4-tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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